N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that features a trifluoromethyl group, a triazolopyridine moiety, and a butanamide backbone
Properties
Molecular Formula |
C17H14ClF3N4O |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H14ClF3N4O/c18-13-8-7-11(10-12(13)17(19,20)21)22-16(26)6-3-5-15-24-23-14-4-1-2-9-25(14)15/h1-2,4,7-10H,3,5-6H2,(H,22,26) |
InChI Key |
LOAHJGUAUVIEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable triazolopyridine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Amide Group Reactivity
The secondary amide moiety (-CONH-) participates in hydrolysis and nucleophilic substitution reactions.
Hydrolysis
-
Acidic Conditions : The amide undergoes hydrolysis to form carboxylic acid and aniline derivatives. For example, refluxing with HCl (6 M) yields 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid and 4-chloro-3-(trifluoromethyl)aniline.
-
Basic Conditions : Hydrolysis in NaOH (1 M) produces sodium carboxylate and the corresponding amine.
Nucleophilic Substitution
The amide’s NH group reacts with electrophiles such as alkyl halides. For instance, treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ yields N-methyl derivatives.
Triazole Ring Reactivity
The triazolo[4,3-a]pyridine core participates in cycloaddition and electrophilic substitution reactions.
Electrophilic Aromatic Substitution
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the triazole ring .
-
Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen at C8.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro- triazolo[4,3-a]pyridine derivative | 78% |
| Bromination | Br₂/AcOH, 50°C, 6 h | 8-Bromo- triazolo[4,3-a]pyridine derivative | 65% |
Cycloaddition
The triazole ring engages in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming fused heterocycles .
Substituted Aryl Group Reactivity
The 4-chloro-3-(trifluoromethyl)phenyl group shows limited reactivity due to electron-withdrawing substituents (-Cl, -CF₃).
Chlorine Substitution
-
SNAr Reactions : The para-chloro group undergoes substitution with strong nucleophiles (e.g., amines) under high temperatures. For example, reaction with piperazine in DMSO at 120°C replaces Cl with piperazine .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Piperazine substitution | Piperazine/DMSO, 120°C, 24 h | N-(4-piperazinyl-3-(trifluoromethyl)phenyl) derivative | 68% |
Trifluoromethyl Stability
The -CF₃ group resists common electrophilic and nucleophilic attacks, contributing to the compound’s metabolic stability .
Cross-Coupling Reactions
The triazole-pyridine system participates in palladium-catalyzed coupling reactions:
-
Suzuki Coupling : Reaction with arylboronic acids introduces aromatic groups at the C6 position of the pyridine ring .
-
Sonogashira Coupling : Alkynes couple at C3 under Pd(PPh₃)₄ catalysis .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling with 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 6-(4-Methoxyphenyl)triazolo-pyridine derivative | 88% |
Biological Activity Modulation via Structural Modifications
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazole have been studied for their effectiveness against various pathogens, including bacteria and fungi. The specific compound has shown potential as an antibacterial agent against Escherichia coli and Pseudomonas aeruginosa, which are common pathogens responsible for infections in humans .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazole derivatives and found that compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exhibited significant inhibition zones against the aforementioned bacteria. The minimum inhibitory concentration (MIC) values were recorded, highlighting the compound's potential for development into therapeutic agents for treating bacterial infections .
Antifungal Properties
In addition to antibacterial effects, triazole compounds are recognized for their antifungal activities. The compound has been tested against fungal strains such as Candida albicans and Penicillium chrysogenum, demonstrating varying degrees of effectiveness. This positions it as a candidate for antifungal drug development .
Anti-inflammatory Effects
Triazole derivatives are also known for their anti-inflammatory properties. Research suggests that the incorporation of specific functional groups can enhance these effects, making compounds like this compound valuable in treating inflammatory conditions .
Herbicidal Activity
The triazole ring structure is linked to herbicidal activity as well. Compounds with this structure can inhibit the growth of unwanted plants (weeds), thus supporting agricultural productivity. Studies have indicated that certain triazole derivatives can effectively suppress weed growth without harming crops, making them suitable candidates for herbicide formulations .
Plant Growth Regulation
Research has shown that triazole compounds can act as plant growth regulators. They influence various physiological processes in plants, leading to improved growth and yield under stress conditions. This application is particularly relevant in enhancing crop resilience against adverse environmental factors .
Chemical Properties and Structure Activity Relationship
The chemical structure of this compound plays a crucial role in its biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhances its interaction with biological targets. Studies have employed molecular modeling techniques to predict binding affinities and optimize the structure for enhanced efficacy against specific pathogens .
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effect. For instance, its analgesic properties may be mediated through interaction with opioid receptors, modulating pain perception pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A precursor used in the synthesis of the target compound.
4-chloro-3-(trifluoromethyl)phenyl isothiocyanate: Another related compound with similar structural features.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its combination of a trifluoromethyl group and a triazolopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a chloro-trifluoromethyl phenyl group and a triazolopyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 395.80 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
Case Study: Sorafenib Analogues
Sorafenib, an established anticancer drug, shares structural similarities with the compound . A study demonstrated that modifications to the sorafenib structure could enhance its efficacy against various cancer cell lines. The incorporation of the triazole moiety was particularly noted for increasing potency against renal cell carcinoma and hepatocellular carcinoma .
The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cell signaling pathways. These include:
- VEGFR : Inhibition leads to reduced angiogenesis.
- RAF/MEK/ERK Pathway : Disruption of this pathway can induce apoptosis in cancer cells.
Table 2: Biological Activities
| Activity | Effect |
|---|---|
| Anticancer | Inhibits tumor growth in various cell lines |
| Antimicrobial | Potential activity against bacterial strains |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Research Findings
Recent studies have highlighted the compound's potential as a herbicide as well. It has shown promising results in inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition suggests applications in agricultural settings for controlling weed growth .
Case Study: Herbicidal Activity
A specific derivative demonstrated a broader spectrum of post-emergence herbicidal activity compared to traditional herbicides at concentrations ranging from 375 to 750 g/ha. The compound's affinity for PDS was comparable to that of established inhibitors like diflufenican .
Q & A
Basic: What are the optimal synthetic routes for preparing N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide, and how can purity be ensured?
Answer:
The synthesis typically involves coupling a triazolo[4,3-a]pyridine intermediate with a substituted phenylbutanamide precursor. Key steps include:
- Intermediate Preparation : The triazolo[4,3-a]pyridine core is synthesized via cyclization reactions, as seen in analogous compounds (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-yl derivatives in ).
- Amide Coupling : Use of coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or dichloromethane) to link the triazolo-pyridine moiety to the chlorophenylbutanamide backbone .
- Purification : Flash chromatography (silica gel) and recrystallization in solvents like ethyl acetate/hexane yield >95% purity. HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity .
Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
Answer:
Contradictions often arise from:
- Solubility Differences : The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility. Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .
- Metabolic Stability : Liver microsome assays (e.g., mouse vs. human) can yield variable half-lives. Cross-validate with LC-MS/MS to quantify intact compound .
- Target Selectivity : Off-target effects in kinase panels (e.g., ’s triazolo-pyridazine derivatives) require orthogonal assays (e.g., SPR binding vs. cellular IC50) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks for the triazolo-pyridine protons (δ 8.5–9.5 ppm) and the trifluoromethyl group (distinct singlet in 13C NMR at ~120 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- HPLC : Use a C18 column (3.5 µm, 4.6 × 50 mm) with UV detection at 254 nm. Retention times should match synthetic standards .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?
Answer:
The -CF3 group:
- Enhances Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .
- Metabolic Resistance : Reduces oxidative metabolism (CYP3A4/2D6 inhibition assays in ).
- Bioisostere Role : Mimics -Cl or -NO2 in target binding (e.g., hydrophobic pockets in kinase domains) while avoiding metabolic liabilities .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Kinase Inhibition : Broad-panel screening (e.g., Eurofins KinaseProfiler) at 10 µM to identify targets.
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC50 determination).
- Solubility/Permeability : PAMPA assay for passive diffusion; equilibrium solubility in PBS (pH 7.4) .
Advanced: What strategies optimize the compound’s selectivity against off-target receptors in neurological applications?
Answer:
- Structural Modifications : Replace the phenylbutanamide linker with a sulfonamide () to reduce CNS penetration if peripheral action is desired.
- Co-crystallization Studies : Resolve X-ray structures with primary targets (e.g., kinases) to guide rational design .
- In Silico Docking : Use Glide or AutoDock to predict binding poses and eliminate off-target interactions (e.g., serotonin receptors) .
Basic: How should researchers handle stability issues during long-term storage?
Answer:
- Storage Conditions : -20°C under argon in amber vials; avoid freeze-thaw cycles.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: What in vivo models are suitable for assessing efficacy and toxicity?
Answer:
- Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with oral dosing (10–50 mg/kg/day) and tumor volume monitoring .
- Toxicity : 14-day repeat-dose study in rodents (ALT/AST levels, histopathology) .
- Pharmacokinetics : Plasma T½ determination via LC-MS/MS; brain/plasma ratio for CNS-targeted agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
